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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of JX10, a novel thrombolytic and

anti-inflammatory agent, and tenecteplase, a genetically engineered tissue plasminogen

activator (tPA). The information is based on available preclinical and clinical data to support

research and development in the field of acute ischemic stroke (AIS) treatment.
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Feature JX10 Tenecteplase

Drug Class
Stachybotrys microspora

triprenyl phenol (SMTP) family

Recombinant tissue

plasminogen activator (tPA)

Primary Mechanism of Action

Promotes physiological

fibrinolysis by inducing a

conformational change in

plasminogen; Inhibits soluble

epoxide hydrolase (sEH) to

exert anti-inflammatory effects.

[1]

Directly activates plasminogen

to plasmin, leading to fibrin clot

degradation.[2]

Fibrin Specificity

Indirectly enhances fibrinolysis

by facilitating plasminogen's

binding to fibrin.[1]

Higher fibrin specificity

compared to alteplase.[2][3]

Administration Intravenous infusion.[4] Single intravenous bolus.[5][6]

Clinical Development for AIS
Phase 2a clinical trial

completed.[1][4][7][8][9]

Multiple Phase 3 clinical trials

completed; increasingly used

as an alternative to alteplase.

[6][10][11]

Therapeutic Window

(Investigated)

Up to 12 hours from last known

normal.[1][4][7][9]

Typically within 4.5 hours of

symptom onset; some studies

have explored extended

windows.[6][10][11]

Mechanism of Action and Signaling Pathways
JX10: A Dual-Action Approach
JX10 exhibits a novel, dual mechanism of action that combines thrombolysis with anti-

inflammatory effects.

Thrombolytic Pathway: JX10 promotes physiological fibrinolysis by inducing a conformational

change in plasminogen from a closed to an open state. This change enhances plasminogen's

affinity for fibrin, facilitating its activation to plasmin by endogenous tissue plasminogen
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activators (tPA) at the site of the clot. This mechanism is distinct from direct plasminogen

activators like tenecteplase.[1]
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JX10 Thrombolytic Pathway

Anti-inflammatory Pathway: JX10 also acts as an inhibitor of soluble epoxide hydrolase (sEH).

By inhibiting sEH, JX10 prevents the degradation of anti-inflammatory and neuroprotective

epoxyeicosatrienoic acids (EETs), which are believed to suppress inflammation at the site of

thrombosis.[1][12]
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JX10 Anti-inflammatory Pathway

Tenecteplase: A Fibrin-Specific Plasminogen Activator
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Tenecteplase is a genetically modified variant of alteplase (tPA). Modifications to its structure

give it a longer half-life, higher fibrin specificity, and greater resistance to inactivation by

plasminogen activator inhibitor-1 (PAI-1) compared to alteplase.[2] Its mechanism of action is

centered on the direct activation of plasminogen.

Fibrinolytic Pathway: Tenecteplase binds to fibrin within a thrombus and converts plasminogen

to plasmin. Plasmin, a serine protease, then degrades the fibrin matrix of the clot, leading to its

dissolution and the restoration of blood flow.[2]
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Clinical Efficacy and Safety Data
Direct comparative trials between JX10 and tenecteplase are not yet available. The following

tables summarize key efficacy and safety outcomes from their respective clinical trials. It is

important to note the different comparators used in these studies (placebo for JX10 and

alteplase for tenecteplase), which limits direct comparison.

JX10 Clinical Trial Data (Phase 2a)
The primary clinical evidence for JX10 comes from a Phase 2a, multicenter, randomized,

double-blind, placebo-controlled, dose-escalation trial in Japanese patients with AIS who were

ineligible for tPA or thrombectomy and treated within 12 hours of the last known normal.[1][4][7]

Table 1: Efficacy and Safety Outcomes of JX10 vs. Placebo in Phase 2a Trial[1][4]
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Outcome
JX10 (Combined
Doses)

Placebo p-value

Efficacy

Excellent Functional

Outcome (mRS 0-1)

at 90 days

40.4% (21/52) 18.4% (7/38) 0.03

Functional

Independence (mRS

0-2) at 90 days

53.8% (28/52) 36.8% (14/38) 0.12

Vessel Recanalization

at 24 hours*
58.3% (14/24) 26.7% (4/15) -

Safety

Symptomatic

Intracranial

Hemorrhage (sICH)

within 24 hours**

0% (0/52) 2.6% (1/38) 0.42

Any Intracranial

Hemorrhage within 24

hours

11.5% (6/52) 13.2% (5/38) -

*In patients with baseline arterial occlusive lesion score <3. **Defined as a worsening National

Institutes of Health Stroke Scale (NIHSS) score of ≥4 points.

Tenecteplase Clinical Trial Data (Selected Phase 3 Trials
vs. Alteplase)
Tenecteplase has been evaluated in several large-scale Phase 3 clinical trials, primarily

demonstrating non-inferiority to alteplase, the current standard of care for AIS.

Table 2: Efficacy and Safety Outcomes of Tenecteplase vs. Alteplase from Key Phase 3 Trials
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Trial Outcome Tenecteplase Alteplase Key Finding

TRACE-2[10]

Excellent

Functional

Outcome (mRS

0-1) at 90 days

62% 58%

Non-inferiority of

tenecteplase to

alteplase.

sICH 2% 2%
Similar safety

profile.

EXTEND-IA

TNK[11]

>50%

Reperfusion at

initial angiogram

22% 10%

Tenecteplase

was superior to

alteplase in

achieving

reperfusion.

Favorable

Functional

Outcome (mRS

0-2) at 90 days

64% 51%

Improved

functional

outcome with

tenecteplase.

sICH 1% 1%
Similar safety

profile.

AcT[10]

Excellent

Functional

Outcome (mRS

0-1) at 90 days

36.9% 34.7%

Non-inferiority of

tenecteplase to

alteplase.

sICH 3.4% 3.2%
Similar safety

profile.

Experimental Protocols
JX10 Phase 2a Trial Methodology

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation

Phase 2a trial.[1][4]
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Patient Population: Japanese patients with acute ischemic stroke who were unable to

receive tPA or thrombectomy within 12 hours of the last known normal.[1][4]

Intervention: Patients received a single intravenous infusion of JX10 (1, 3, or 6 mg/kg) or

placebo.[4]

Primary Endpoint: Incidence of symptomatic intracranial hemorrhage with a worsening

NIHSS score of ≥4 points within 24 hours of drug administration.[1][4]

Secondary Endpoints: Included modified Rankin Scale (mRS) score at 90 days and vessel

patency at 24 hours.[4]

Patient with AIS
(within 12h of LKN,

ineligible for tPA/thrombectomy)

Eligibility Screening

Randomization (1:1:1:1)

JX10 (1 mg/kg) JX10 (3 mg/kg) JX10 (6 mg/kg) Placebo

Primary Endpoint Assessment:
sICH within 24h

Secondary Endpoint Assessment:
mRS at 90 days, Vessel Patency at 24h
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JX10 Phase 2a Trial Workflow

Tenecteplase - TRACE-2 Trial Methodology
Study Design: A phase III, multicenter, prospective, randomized, open-label, blinded-

endpoint, non-inferiority study.[5][6][13]

Patient Population: Patients eligible for intravenous thrombolysis within 4.5 hours of ischemic

stroke onset.[5][6][13]

Intervention: Patients were randomized to receive either tenecteplase (0.25 mg/kg single

bolus, max 25 mg) or alteplase (0.9 mg/kg, 10% bolus followed by 1-hour infusion, max 90

mg).[5][10]

Primary Endpoint: The proportion of patients with an mRS score of 0-1 at 90 days.[6]

Safety Endpoints: Symptomatic intracranial hemorrhage within 36 hours and death from any

cause.[6][13]
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TRACE-2 Trial Workflow

Summary and Future Directions
JX10 represents a promising investigational drug for acute ischemic stroke with its unique dual

mechanism of action and potential for an extended therapeutic window. The initial Phase 2a

data are encouraging, showing a significant improvement in functional outcomes compared to

placebo without an increase in symptomatic intracranial hemorrhage.[1][4] However, these

findings require confirmation in larger, more diverse patient populations through Phase 3 trials.
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Tenecteplase is a well-established thrombolytic that has demonstrated non-inferiority to the

current standard of care, alteplase, in multiple large-scale clinical trials.[6][10][11] Its ease of

administration as a single bolus offers a practical advantage in the emergency setting.

A direct comparative study of JX10 and tenecteplase would be of great interest to the scientific

community to definitively establish their relative efficacy and safety profiles. Future research

should also continue to explore the potential of JX10's anti-inflammatory properties in

improving long-term neurological outcomes after stroke. For tenecteplase, ongoing research is

further defining its role in various stroke subtypes and in combination with endovascular

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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